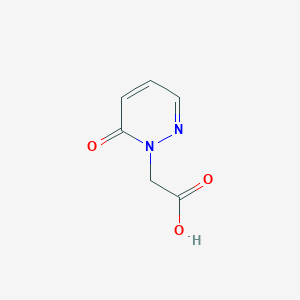

2-(6-氧代吡啶并嗪-1-基)乙酸

描述

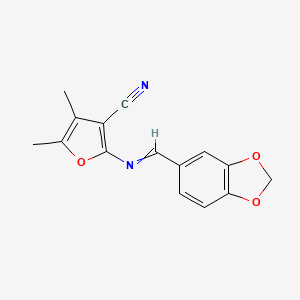

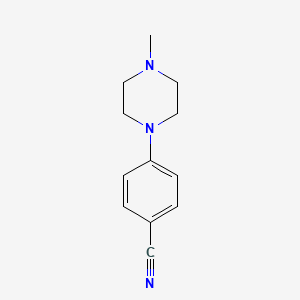

2-(6-Oxopyridazin-1-yl)acetic acid is a heterocyclic organic compound derived from pyridazine. It is related to various compounds that have been studied for their potential applications in different fields of chemistry and medicine. For instance, ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, a derivative of pyridazine, has been investigated for its corrosion inhibition properties on mild steel in hydrochloric acid solution . Similarly, amide derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid have been synthesized and tested for their analgesic and anti-inflammatory properties . These studies highlight the relevance of pyridazine derivatives in various chemical and pharmacological contexts.

Synthesis Analysis

The synthesis of pyridazine derivatives can be achieved through various methods. A copper-mediated radical oxidative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids has been developed, providing a new strategy for the synthesis of indolizines . Another efficient synthesis method involves a one-pot three-component reaction to produce 2-[1-alkyl-5,6-bis(alkoxycarbonyl)-1,2,3,4-tetrahydro-2-oxopyridin-3-yl]acetic acid derivatives without the need for a catalyst and under solvent-free conditions . Additionally, the novel compound 2-oxo-1,2-dihydropyridine-1-acetic acid was synthesized from 2-hydroxypyridine and chloroacetic acid in a basic aqueous solution .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be complex and diverse. For example, the compound 2-oxo-1,2-dihydropyridine-1-acetic acid has been characterized by single crystal X-ray diffraction, revealing its monoclinic system and the presence of intermolecular hydrogen bonds forming a one-dimensional folded chain structure . This level of structural detail is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions. The esterification of carboxylic acids using (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester as a novel coupling agent has been shown to be efficient and selective, producing esters in good to excellent yield . Furthermore, oxopropylation and reactions with nucleophiles have been investigated for 1-(2-oxopropyl)pyridazin-6-ones, leading to the formation of amino or hydroxyimino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The corrosion inhibition study of ethyl (6-methyl-3-oxopyridazin-2-yl) acetate on mild steel demonstrated that the inhibitor's efficiency increases with concentration, affecting the charge transfer resistance and double layer capacitance . The analgesic and anti-inflammatory activities of amide derivatives of pyridazinone-2-yl]acetic acid suggest that these compounds do not exert their effects through COX inhibition, indicating other mechanisms might be involved . These properties are essential for the practical applications of these compounds in various industries.

科学研究应用

防腐蚀

2-(6-氧代吡啶并嗪-1-基)乙酸衍生物已被广泛研究其防腐蚀性能。研究表明,类似乙基(6-甲基-3-氧代吡啶并嗪-2-基)乙酸酯(GK2)和(6-苯基-3-氧代吡啶并嗪-2-基)乙酰肼(GP4)等化合物在预防弱酸环境中的低碳钢腐蚀方面非常有效。这些化合物作为混合缓蚀剂,主要在阴极领域发挥作用,并已观察到它们增加了电荷转移阻抗并减少了双层电容,从而有效保护金属表面免受腐蚀(Ghazoui et al., 2017);(Nahlé等,2017)。

合成融合吡啶并嗪

另一个重要应用领域在于合成融合吡啶并嗪。研究表明,2-(6-氧代吡啶并嗪-1-基)乙酸衍生物的衍生物可以用于合成新型吡啶并嗪-3-酮衍生物类,这对于融合吡啶并嗪化合物的创制至关重要。这些衍生物在各种化学领域,包括制药领域,具有潜在的应用价值(Ibrahim & Behbehani, 2014)。

抗癌活性

2-(6-氧代吡啶并嗪-1-基)乙酸衍生物的衍生物已被探索其潜在的抗癌活性。例如,一些新合成的3(2H)-吡啶酮衍生物已显示出作为抗氧化剂的潜力,这对于癌症的预防和治疗至关重要。这些化合物已被评估其体外抗氧化活性,并在分子对接研究中表现出潜力,突显了它们在抗癌研究中的潜力(Mehvish & Kumar, 2022)。

合成酰胺衍生物用于镇痛和抗炎特性

还进行了关于合成[6-(3,5-二甲基吡唑-1-基)-3(2H)-吡啶酮-2-基]乙酸酰胺衍生物的研究,检查它们的潜在镇痛和抗炎特性。这些研究表明,某些酰胺衍生物可能比传统抗炎药更有效,因此具有潜在的治疗应用(Banoglu et al., 2005)。

分子对接和三唑吡啶衍生物的合成

最后,2-(6-氧代吡啶并嗪-1-基)乙酸衍生物的衍生物已被用于分子对接研究和新型三唑吡啶衍生物的合成。这些化合物已经被用于体外分子对接筛选,针对各种靶蛋白,显示出中等到良好的结合能,表明它们在药物化学中的潜力(Flefel et al., 2018)。

安全和危害

属性

IUPAC Name |

2-(6-oxopyridazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-5-2-1-3-7-8(5)4-6(10)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYLAVOPHWUTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362843 | |

| Record name | (6-Oxopyridazin-1(6H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95209-84-0 | |

| Record name | 6-Oxo-1(6H)-pyridazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95209-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Oxopyridazin-1(6H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-oxo-1,6-dihydropyridazin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)